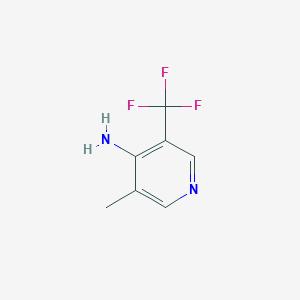

3-Methyl-5-(trifluoromethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-12-3-5(6(4)11)7(8,9)10/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTCEXLIRAMGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by one-pot condensation with ammonium acetate to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reaction with Trifluoroacetic Anhydride

The compound is prepared by reacting 3-methylpyridine with trifluoroacetic anhydride under controlled conditions. This method leverages the electrophilic nature of the pyridine ring, facilitating substitution at the 5-position.

Metal Halide-Catalyzed Fluorination

Another approach involves trichloromethylpyridine derivatives reacting with anhydrous HF in the presence of catalysts like FeCl₃ or FeF₃ at elevated temperatures (150–250°C) and pressures (5–1,200 psig) . This method replaces chlorine atoms with fluorine, yielding trifluoromethyl-substituted pyridines.

Vapor-Phase Chlorination/Fluorination

A two-phase vapor-phase reactor process combines chlorination and fluorination steps :

-

Phase 1 : Chlorination of the methyl group of 3-picoline.

-

Phase 2 : Nuclear chlorination of the pyridine ring to produce intermediates like 2,5-CTF (2-chloro-5-(trifluoromethyl)pyridine).

| Substrate | Reaction Temp. (°C) | Major Product | Yield (GC PA%) |

|---|---|---|---|

| 3-Picoline | 335 (CFB phase) | 3-TF (trifluoromethylpyridine) | 86.4 |

| 380 (empty phase) | 2,5-CTF | 64.1 | |

| 2-Picoline | 350–360 (CFB phase) | 3-TF | 71.3 |

| 450 (empty phase) | 2,5-CTF | 62.2 |

Nucleophilic Substitution

The trifluoromethyl group enhances the electron-withdrawing effect of the pyridine ring, activating the 4-position for nucleophilic substitution. This enables reactions with amines, alcohols, or thioamides under basic conditions .

Proton Transfer Reactions

The NH₂ group at the 4-position acts as a base, facilitating proton transfer in biochemical pathways. This mechanism is critical for interactions with enzymes or receptors in biological systems.

Chlorine/Fluorine Exchange

Trichloromethylpyridine derivatives undergo chlorine-to-fluorine substitution via metal halide catalysts (e.g., FeCl₃), yielding trifluoromethylpyridines .

Cyclocondensation Reactions

Trifluoromethyl-containing building blocks (e.g., ethyl 2,2,2-trifluoroacetate) react with dienophiles to form heterocycles like pyrazoles or oxazoles .

Coupling Reactions

The compound participates in thiocarbonyldiimidazole-assisted couplings , forming carbothioamides with aryl/heteroaryl groups .

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Thiocarbonyldiimidazole coupling | 1,1′-thiocarbonyldiimidazole, 40°C | N-(Aryl/heteroaryl)-carbothioamides |

Pharmaceutical Development

Used as a scaffold in medicinal chemistry for designing enzyme inhibitors (e.g., Bacillus subtilis Sfp-PPTase inhibitors) .

NMR Analysis

In CDCl₃ , the compound shows:

-

¹H NMR : Singlet at δ 2.29 ppm (methyl group), multiplets δ 7.0–7.50 ppm (aromatic protons).

Mass Spectrometry

HRMS (ESI) data for analogues confirm molecular weights (e.g., C₁₈H₂₀F₃N₄S : 381.1341) .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)pyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Modifications and Similarity Scores

Key structural analogs differ in substituent type, position, or electronic properties. Similarity scores (calculated via molecular fingerprinting) and critical differences are summarized below:

Electron-Withdrawing vs. Electron-Donating Groups

- Difluoromethyl (CHF₂) at position 3 : The CHF₂ group in 3-(Difluoromethyl)-5-(trifluoromethyl)pyridin-4-amine introduces moderate electron-withdrawing effects while maintaining higher lipophilicity than the methyl group, which could improve blood-brain barrier penetration .

Positional Isomerism of the Amine Group

- Shifting the amine from position 4 (reference compound) to position 3 (5-(Trifluoromethyl)pyridin-3-amine) alters hydrogen-bonding interactions. This positional change reduces similarity (0.82) and may affect binding affinity in biological targets like kinase enzymes .

Methoxy (OCH₃) Substitution

- 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine exhibits reduced similarity (0.78) due to the methoxy group’s bulkiness and electron-donating nature, which may sterically hinder interactions or reduce metabolic stability compared to the reference compound .

Biological Activity

3-Methyl-5-(trifluoromethyl)pyridin-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications in various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3N |

| Molecular Weight | 175.13 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C(=CN=C1C(F)(F)F)C)N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes, including the blood-brain barrier. This property is crucial for its potential use in treating central nervous system disorders.

Antitumor Activity

Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that modifications at the pyridine ring significantly affected the potency against PI3K/mTOR pathways, which are critical in cancer biology .

Antimicrobial Properties

Trifluoromethylpyridine derivatives have also been evaluated for their antimicrobial activity. The presence of the trifluoromethyl group has been linked to enhanced antifungal and antibacterial properties compared to their non-fluorinated counterparts. For example, compounds with similar structures have shown increased efficacy against resistant strains of bacteria .

Case Studies

- Anticancer Efficacy : A study reported that this compound exhibited an IC50 value of 17 nM against PI3Kα, indicating potent inhibitory activity in cancer cell lines .

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyridine ring in modulating biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Methyl Substitution : Impacts binding affinity to target proteins and may influence selectivity towards certain pathways.

These modifications can lead to compounds with improved pharmacokinetic profiles and reduced toxicity .

Applications in Drug Development

The unique properties of this compound position it as a promising scaffold in drug development:

- Cancer Therapy : Targeting PI3K/mTOR pathways for anticancer treatments.

- Neuropharmacology : Potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.

- Agrochemicals : Utilized as an intermediate in the synthesis of agrochemical products due to its enhanced biological activity .

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-5-(trifluoromethyl)pyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves introducing methyl and trifluoromethyl groups onto a pyridine backbone. For example, nucleophilic substitution or cross-coupling reactions using halogenated pyridine precursors (e.g., 4-amino-2-chloro-5-(trifluoromethyl)pyridine ) could be adapted. Evidence from similar syntheses (e.g., refluxing pyridine-4,5-diamine with aldehydes in ethanol/acetic acid ) suggests optimizing temperature (80–100°C), solvent polarity (ethanol or DMF), and catalyst (e.g., Pd for cross-couplings). Purification via recrystallization (chloroform:ethanol, 8:2 v:v) or column chromatography is critical for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of by-products.

- HPLC (≥95% purity as per commercial standards ).

- Mass spectrometry (exact mass: ~191.05 g/mol) for molecular confirmation.

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects .

- Melting point analysis (compare to literature values, e.g., 287.5–293.5°C for structurally related compounds ).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility/toxicity (similar to fluorinated pyridines ).

- Store in airtight containers at 2–8°C to prevent degradation .

- Follow emergency protocols for spills (neutralize with inert adsorbents) and disposal (incineration for halogenated waste) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electronic profiles (e.g., Fukui indices) and predict nucleophilic/electrophilic sites .

- Use molecular docking to screen for target binding (e.g., kinase or enzyme inhibition, as seen in RIP3 kinase inhibitors ).

- Analyze solubility/logP via software (e.g., COSMO-RS) to guide formulation studies .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated pyridinamines?

- Methodological Answer :

- Dose-response studies : Test across a wide concentration range (nM–µM) to identify true efficacy vs. assay artifacts .

- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with assays .

- Orthogonal assays : Validate hits in cell-based and enzymatic systems (e.g., compare in vitro toxicity in hepatocytes vs. cancer lines ).

Q. How can the trifluoromethyl group in this compound influence its pharmacokinetic properties?

- Methodological Answer :

- Metabolic stability : The CF₃ group resists oxidative metabolism, potentially extending half-life (study via liver microsomal assays ).

- Membrane permeability : Use Caco-2 cell models to assess passive diffusion enhanced by lipophilic CF₃ .

- Protein binding : Perform plasma protein binding assays (equilibrium dialysis) to quantify free drug availability .

Q. What advanced techniques can improve regioselectivity in functionalizing this compound?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control substitution patterns .

- Photoredox catalysis : Enable C–H functionalization under mild conditions for late-stage diversification .

- Microwave-assisted synthesis : Enhance reaction rates and selectivity for challenging transformations (e.g., aminations) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae (IC₅₀ values) .

- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .

- Bioaccumulation potential : Calculate log Kow and assess persistence via OECD 307 guidelines .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.